molecular formula C10H15N3O4 B12101555 1-[4-Amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[4-Amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B12101555
M. Wt: 241.24 g/mol
InChI Key: ADVCGXWUUOVPPB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine involves several steps. One common method includes the use of protected nucleoside intermediates, which are then deprotected to yield the final product. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine involves the inhibition of DNA synthesis and induction of apoptosis. It targets the reverse transcriptase enzyme in HIV-1, preventing the virus from replicating and reducing viral load. In cancer treatment, the compound interferes with DNA synthesis, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine is unique due to its dual application in both HIV-1 treatment and cancer therapy. Similar compounds include:

  • 3’-beta-Amino-3’-deoxy thymidine
  • Thymidine, 3’-amino-3’-deoxy-
  • 1-(3’-amino-2’,3’-dideoxy-β-D-xylofuranosyl)thymidine

These compounds share similar structures and mechanisms of action but may vary in their specific applications and efficacy.

Properties

IUPAC Name

1-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4,11H2,1H3,(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVCGXWUUOVPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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